1,2-Acenaphthylenediol
Description
1,2-Acenaphthylenediol (CAS 2963-87-3) is a bicyclic aromatic diol with the molecular formula C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol . It exists as the trans-isomer, (1R,2R)-1,2-dihydroacenaphthylene-1,2-diol, featuring two hydroxyl groups on adjacent carbons of the acenaphthene backbone. Key physical properties include a boiling point of approximately 388.5°C (predicted), density of 1.36 g/cm³, and a topological polar surface area (PSA) of 40.5 Ų, indicative of moderate hydrogen-bonding capacity . Its rigid fused-ring structure and diol functionality make it a versatile intermediate in organic synthesis and coordination chemistry.
Properties
CAS No. |
92280-03-0 |
|---|---|
Molecular Formula |
C12H8O2 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
acenaphthylene-1,2-diol |
InChI |
InChI=1S/C12H8O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,13-14H |
InChI Key |
NSBCFWWGIUOFIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=C(C3=CC=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Acenaphthylenediol can be synthesized through the oxidation of acenaphthylene. This process involves the use of oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is isolated through filtration and recrystallization .
Industrial Production Methods: The process is optimized for yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1,2-Acenaphthylenediol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 1-hydroxy-2-ketoacenaphthene.
Reduction: The compound can be reduced to form acenaphthene derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: 1-Hydroxy-2-ketoacenaphthene.
Reduction: Acenaphthene derivatives.
Substitution: Various substituted acenaphthene compounds.
Scientific Research Applications
1,2-Acenaphthylenediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Acenaphthylenediol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes such as dioxygenases, which catalyze its oxidation. This interaction leads to the formation of reactive intermediates that can participate in further chemical reactions .
Comparison with Similar Compounds
3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol (CAS 193892-33-0)
- Molecular Formula : C₁₈H₁₄O₂ (MW: 262.31 g/mol)
- Key Differences :
- Reactivity : The phenyl group may sterically hinder nucleophilic attacks on the diol, altering reaction pathways in catalysis or polymerization.
1-(1(2H)-Acenaphthylenylidene)-1,2-dihydroacenaphthylene (CAS 2435-82-7)
- Molecular Formula : C₂₄H₁₆ (MW: 304.38 g/mol)
- Key Differences: A fully conjugated biacenaphthylenylidene structure increases rigidity and thermal stability (boiling point: 528.8°C).
- Applications : Used in materials science for its extended π-system, which is advantageous in organic semiconductors or light-emitting diodes.
Methyl 1,2-dihydroacenaphthylene-5-carboxylate (CAS 92253-98-0)
- Molecular Formula : C₁₃H₁₂O₂ (MW: 200.23 g/mol)
- Key Differences: A methyl ester at position 5 introduces lipophilicity (higher logP) and reactivity toward nucleophiles (e.g., hydrolysis to carboxylic acids). The ester group reduces hydrogen-bond donors compared to the diol, lowering solubility in aqueous media .
- Applications: Potential monomer for polyesters or ligand precursor in metal-organic frameworks (MOFs).
1-(5-Hydroxy-1,2-dihydroacenaphthylen-4-yl)ethanone
- Molecular Formula : C₁₃H₁₂O₂ (MW: 200.23 g/mol)
- Key Differences :
- Reactivity : The α,β-unsaturated ketone moiety may participate in Michael addition reactions.
Comparative Data Table
| Compound (CAS) | Molecular Formula | MW (g/mol) | Functional Groups | Boiling Point (°C) | Density (g/cm³) | PSA (Ų) | Key Applications |
|---|---|---|---|---|---|---|---|
| 1,2-Acenaphthylenediol (2963-87-3) | C₁₂H₁₀O₂ | 186.21 | Diol | 388.5* | 1.36 | 40.5 | Organic synthesis, ligands |
| 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol (193892-33-0) | C₁₈H₁₄O₂ | 262.31 | Diol, phenyl | 450* | 1.28* | 40.5 | Specialty polymers |
| 1-(1(2H)-Acenaphthylenylidene)-dihydroacenaphthylene (2435-82-7) | C₂₄H₁₆ | 304.38 | None | 528.8 | 1.307 | 0.0 | Organic electronics |
| Methyl 1,2-dihydroacenaphthylene-5-carboxylate (92253-98-0) | C₁₃H₁₂O₂ | 200.23 | Ester | 365* | 1.22* | 26.3 | Polymer chemistry |
| o-Xylene (95-47-6) | C₈H₁₀ | 106.17 | Methyl groups | 144 | 0.879 | 0.0 | Phthalic anhydride production |
*Predicted or estimated values.
Key Findings from Research
Hydrogen-Bonding vs. Lipophilicity: The diol groups in this compound enhance solubility in polar solvents (e.g., DMSO, ethanol), whereas ester or phenyl substitutions (e.g., CAS 92253-98-0, 193892-33-0) prioritize lipophilicity for non-aqueous applications .
Thermal Stability : Extended conjugation (e.g., CAS 2435-82-7) increases thermal stability, making such compounds suitable for high-temperature applications in materials science .
Steric Effects : Bulky substituents (e.g., phenyl in CAS 193892-33-0) reduce reaction rates in sterically sensitive reactions like Diels-Alder cycloadditions .
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